Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate

Vue d'ensemble

Description

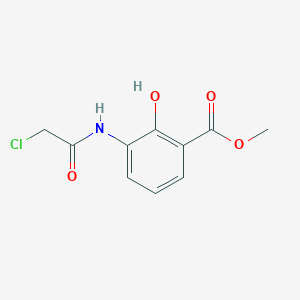

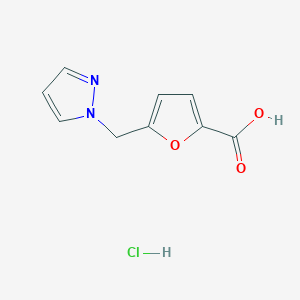

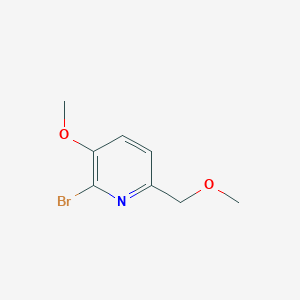

“Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate” is an organic compound with the molecular formula C6H10ClNO4 . It is a derivative of benzoic acid, which is a common constituent of many different plants and fruits. It contains a chloroacetamido group, which is a functional group containing nitrogen, and a hydroxy group, which is an -OH group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate ester backbone with a chloroacetamido group and a hydroxy group attached . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Applications De Recherche Scientifique

Environmental Presence and Effects

Parabens, including methyl 3-(2-chloroacetamido)-2-hydroxybenzoate, are primarily used as preservatives in various products, leading to their widespread presence in aquatic environments. They are considered emerging contaminants due to their persistence and ubiquitous nature. Despite treatments that effectively remove them from wastewater, low levels of parabens persist in effluents and surface waters, raising concerns about their environmental fate and potential as weak endocrine disrupters. Studies have shown that parabens, including methylparaben, can undergo reactions to form halogenated by-products, which are more stable and potentially more harmful, indicating a need for further research into their toxicity (Haman et al., 2015).

Chemical Properties and Analysis

Research into the chemical properties and analysis of methyl 4-hydroxybenzoate, a compound structurally similar to this compound, includes studies on its single crystal structure and theoretical analysis. These studies offer insights into the molecule's vibrational spectra, chemical quantum parameters, and potential for pharmaceutical activity, providing a basis for understanding similar compounds (Sharfalddin et al., 2020).

Photodegradation and Environmental Impact

The environmental impact of parabens, closely related to this compound, has been studied through photodegradation experiments. These studies reveal the pathways and by-products of paraben degradation under UV light, highlighting the efficiency of processes like UVC/H2O2 in degrading these compounds in water. The identification of hydroxylated by-products underscores the complexity of paraben transformation in natural and engineered systems, emphasizing the need for effective treatment methods to minimize their environmental footprint (Gmurek et al., 2015).

Antitumor Activity

Investigations into the synthesis and antitumor activity of glycine derivatives containing 5-fluorouracil, a process involving compounds structurally related to this compound, have shown promising in vitro effects against certain cancer cell lines. This research provides a foundation for developing new therapeutic agents and underscores the potential biomedical applications of such chemical structures (Yun-jun, 2011).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with specific sodium ion (na+) channel sites on the nerve membrane .

Mode of Action

Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate, like other local anesthetics, may act on nerve endings or around nerve trunks. It can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .

Biochemical Pathways

It’s plausible that it may influence pathways related to nerve impulse conduction, given its potential interaction with sodium ion channels .

Result of Action

Based on its potential mode of action, it could lead to a temporary blockage of nerve impulses, resulting in a loss of sensation in the local area .

Propriétés

IUPAC Name |

methyl 3-[(2-chloroacetyl)amino]-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-16-10(15)6-3-2-4-7(9(6)14)12-8(13)5-11/h2-4,14H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHWVLRCALYRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)NC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1523751.png)

![2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B1523752.png)

![2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523753.png)

![5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523758.png)

![5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523768.png)